

Application Notes and Protocols for the Radiosynthesis of [68Ga]Ga-DOTA-NAPamide

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Compound of Interest		
Compound Name:	DOTA-NAPamide	
Cat. No.:	B15604551	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

[68Ga]Ga-**DOTA-NAPamide** is a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of melanocortin-1 receptor (MC1-R) positive melanoma. This alpha-melanocyte-stimulating hormone (α-MSH) analog, when labeled with Gallium-68 (⁶⁸Ga), demonstrates high specificity and sensitivity for melanoma cells overexpressing MC1-R, making it a valuable tool for non-invasive tumor detection and characterization.[1] This document provides a detailed protocol for the radiolabeling of **DOTA-NAPamide** with ⁶⁸Ga, including quality control procedures and expected outcomes based on preclinical studies.

Radiolabeling Protocol

The synthesis of [68Ga]Ga-**DOTA-NAPamide** involves the chelation of the radionuclide 68Ga by the DOTA moiety conjugated to the NAPamide peptide. A standard clinical protocol typically involves a high molar excess of the DOTA-conjugated peptide to achieve high 68Ga complexation yields.[2][3]

Materials and Reagents

- DOTA-NAPamide precursor
- ⁶⁸Ge/⁶⁸Ga generator



- Sodium acetate buffer (1 M, pH 4.5)
- Ascorbic acid solution (1.4%)
- Hydrochloric acid (0.1 M)
- Sodium chloride solution (5 M)
- Cation exchange cartridge
- C18 cartridge for solid-phase extraction (SPE)
- Ethanol
- Water for injection (WFI)
- Sterile filters (0.22 μm)

Equipment

- · Automated synthesis module or lead-shielded hot cell
- · Heating module
- High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
- Instant Thin-Layer Chromatography (ITLC) scanner
- pH meter or pH strips
- Dose calibrator

Radiolabeling Procedure

- Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
- ⁶⁸Ga Purification and Concentration: The ⁶⁸Ga³⁺ from the generator eluate is trapped on a cation exchange cartridge. It is then eluted with an acidified 5 M NaCl solution directly into the reaction vessel containing the buffered **DOTA-NAPamide** solution.[4]



- Reaction Mixture Preparation: In a sterile reaction vial, combine the DOTA-NAPamide
 precursor with 1 M sodium acetate buffer (pH 4.5) and 1.4% ascorbic acid solution to prevent
 radiolysis.[4]
- Radiolabeling Reaction: Add the purified ⁶⁸Ga³⁺ to the reaction vial. Heat the mixture at 95°C for 15 minutes.[2] The pH for labeling DOTA-conjugated peptides should be maintained between 3 and 4.[4]
- Purification of [68Ga]Ga-**DOTA-NAPamide**: After the incubation period, the reaction mixture can be purified using a C18 cartridge to separate the radiolabeled peptide from unreacted 68Ga and other impurities.
- Formulation: Elute the purified [68Ga]Ga-**DOTA-NAPamide** from the C18 cartridge with ethanol and formulate in a suitable buffer for injection, followed by sterile filtration.

Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.

Parameters and Methods

Parameter	Method	Specification
Appearance	Visual Inspection	Clear, colorless solution
рН	pH meter or pH strips	4.0 - 8.0
Radiochemical Purity (RCP)	HPLC, ITLC	≥ 95%
Radionuclidic Purity	Gamma Spectroscopy	⁶⁸ Ge < 0.001%
Sterility	Sterility Test	Sterile
Bacterial Endotoxins	LAL Test	< 175 EU/V

HPLC Method for Radiochemical Purity

- · Column: C18 reverse-phase column
- Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid)



· Detector: UV and radioactivity detector

Experimental Data

Preclinical studies have demonstrated the high affinity and specificity of [68Ga]Ga-**DOTA-NAPamide** for MC1-R.

In Vitro and In Vivo Performance

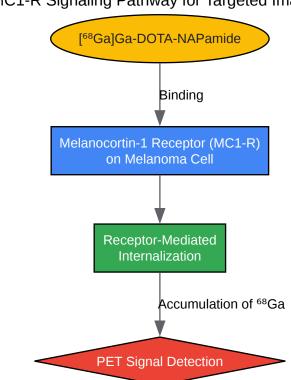
Parameter	Result	Reference
Radiochemical Purity	> 99%	[1]
Specific Activity	Approx. 19 GBq/μmol	[1]
In Vitro Binding	Significantly higher uptake in MC1-R positive (B16-F10) vs. negative (A375) melanoma cells.	[1]
In Vivo Tumor Uptake (SUVmean in B16-F10 tumors)	0.38 ± 0.02	[1]
In Vivo Tumor Uptake (SUVmean in A375 tumors)	0.04 ± 0.01	[1]
Tumor-to-Muscle Ratio (B16-F10)	Approx. 15-fold higher than in A375 tumors at 60 min post-injection.	[1]

Studies have also highlighted that increasing the molar activity of [⁶⁸Ga]Ga-**DOTA-NAPamide** through HPLC purification significantly enhances tumor accumulation. A more than 8-fold increase in tumor uptake was observed with the purified product compared to the non-purified tracer.[2][5]

Signaling Pathway and Experimental Workflow MC1-R Signaling Pathway

The binding of α -MSH analogs like NAPamide to the MC1-R on melanoma cells initiates a signaling cascade that can be exploited for targeted imaging.





MC1-R Signaling Pathway for Targeted Imaging

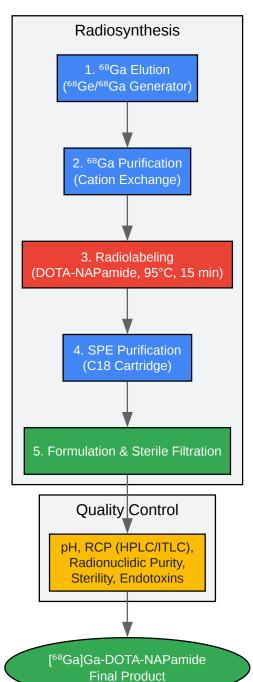
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Caption: Binding of [68Ga]Ga-**DOTA-NAPamide** to MC1-R and subsequent internalization for PET imaging.

Experimental Workflow

The overall process from radiolabeling to quality control is a streamlined workflow designed for clinical and research applications.





[68Ga]Ga-DOTA-NAPamide Radiolabeling and QC Workflow

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Caption: Workflow for the synthesis and quality control of [68Ga]Ga-**DOTA-NAPamide**.



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